molecular formula C19H23NO2S B2781670 N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-02-4

N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2781670
CAS No.: 1049526-02-4
M. Wt: 329.46
InChI Key: CKYNIILPRSEUIT-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a cyclopentanecarboxamide derivative characterized by two distinct structural features:

  • Cyclopentane core substitution: A thiophen-2-yl group (C₄H₃S) is attached to the cyclopentane ring. Thiophene, a sulfur-containing heteroaromatic ring, confers unique electronic and steric properties compared to phenyl substituents.
  • Amide substitution: The carboxamide nitrogen is bonded to a 4-methoxyphenethyl group (-CH₂CH₂-C₆H₄-OCH₃), providing electron-donating methoxy functionality and enhanced conformational flexibility compared to rigid aryl-amino groups.

Molecular Formula: C₁₉H₂₃NO₂S Molar Mass: ~329.45 g/mol (calculated). While direct experimental data (e.g., melting point, synthesis yield) for this compound are unavailable in the provided evidence, its structural analogs offer insights into comparative properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-16-8-6-15(7-9-16)10-13-20-18(21)19(11-2-3-12-19)17-5-4-14-23-17/h4-9,14H,2-3,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYNIILPRSEUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the molecular characteristics, biological effects, and relevant research findings associated with this compound.

Molecular Characteristics

  • IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
  • Molecular Formula : C19H23NO2S
  • Molecular Weight : 329.46 g/mol
  • CAS Number : 1049526-02-4
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound can be examined through its interactions with various biological systems, particularly focusing on its psychoactive properties and potential therapeutic applications.

Psychoactive Properties

This compound is classified among new psychoactive substances (NPS), which are synthetic drugs designed to mimic the effects of controlled substances. Research indicates that compounds like this compound may exhibit stimulant and hallucinogenic effects similar to those of traditional psychostimulants .

Research Findings and Case Studies

Recent studies have explored the prevalence and patterns of use of NPS, including compounds similar to this compound. Here are some key findings:

  • Prevalence Among Users : A study conducted in Australia found that the use of NPS among regular psychostimulant users increased from 33% in 2010 to 40% in 2015. This trend indicates a growing acceptance and consumption of such substances within specific user groups .
  • Risk Behaviors : Users of NPS, including those consuming compounds like this compound, were found to engage in higher rates of drug-related risk behaviors. These include poly-drug use and increased likelihood of overdose incidents .
  • Therapeutic Potential : Some research suggests that compounds within this class may have potential therapeutic applications, particularly in treating mood disorders or as analgesics. However, comprehensive clinical trials are necessary to establish safety and efficacy profiles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PsychoactivityMimics effects of traditional stimulants
Interaction with NeurotransmittersPotential modulation of serotonin/dopamine systems
Prevalence in UseIncreased use among psychostimulant consumers
Risk BehaviorHigher engagement in poly-drug use

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molar Mass :

  • The target compound’s thiophene and phenethyl groups increase its molar mass compared to phenyl-substituted analogs (e.g., 295.38 g/mol for N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide ).
  • Electron-withdrawing groups (e.g., Cl, CF₃ in ) further elevate molar mass (367.79 g/mol).

Melting Points and Yields: 1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide exhibits a lower melting point (90–93°C) and moderate yield (50%), suggesting steric or electronic challenges in synthesis.

Electronic and Steric Profiles: Thiophene introduces sulfur-mediated π-π interactions and reduced aromaticity compared to phenyl groups. 4-Methoxyphenethyl enhances solubility via methoxy’s polarity while maintaining conformational flexibility, unlike rigid aryl-amino groups in .

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